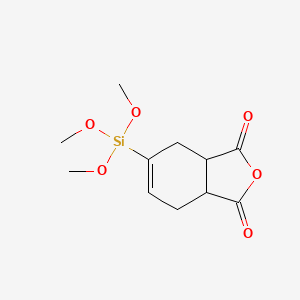
4-Trimethoxysilyl-4-cyclohexene-1,2-dicarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trimethoxysilyl-4-cyclohexene-1,2-dicarboxylic anhydride: is a chemical compound with the molecular formula C12H18O6Si. It is known for its unique structure, which includes a cyclohexene ring and a trimethoxysilyl group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethoxysilyl-4-cyclohexene-1,2-dicarboxylic anhydride typically involves the reaction of cyclohexene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Organic solvents like toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.
Properties
CAS No. |
93830-56-9 |
|---|---|
Molecular Formula |
C11H16O6Si |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
5-trimethoxysilyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H16O6Si/c1-14-18(15-2,16-3)7-4-5-8-9(6-7)11(13)17-10(8)12/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
JXZIXXKVRPNYNK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CCC2C(C1)C(=O)OC2=O)(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














